molecular formula C19H23N3O B322001 N-(4-anilinophenyl)-N'-cyclohexylurea

N-(4-anilinophenyl)-N'-cyclohexylurea

Cat. No.: B322001
M. Wt: 309.4 g/mol
InChI Key: JHONAPMJILOIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-anilinophenyl)-N'-cyclohexylurea is a substituted urea derivative with the chemical formula C₁₉H₂₃N₃O and a molecular weight of 309.41 g/mol . Structurally, it features an anilinophenyl group (a phenyl ring substituted with an aniline moiety) linked via a urea bridge to a cyclohexyl group. The cyclohexylurea moiety is a common feature in compounds like glyburide, which targets metabolic and inflammatory pathways, while the anilinophenyl group may confer distinct binding properties compared to other urea derivatives .

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-cyclohexylurea

InChI

InChI=1S/C19H23N3O/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10H2,(H2,21,22,23)

InChI Key

JHONAPMJILOIES-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of substituted ureas are highly dependent on their substituents. Below is a comparative analysis of N-(4-anilinophenyl)-N'-cyclohexylurea with key analogs:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents Molecular Targets/Applications Key Data/IC₅₀ Values References
This compound Anilinophenyl, cyclohexyl Insufficient direct data; inferred roles in polymer synthesis or enzyme inhibition Molecular weight: 309.41 g/mol
Glyburide Cyclohexylurea, benzamide, sulfonyl group KATP channels (insulin secretion); NLRP3 inflammasome inhibition Anti-inflammatory effects at hypoglycemia-inducing doses
N-(4-anilinophenyl)benzamide Anilinophenyl, benzamide (no urea group) Diguanylate cyclase (DGC) inhibition; anti-biofilm agent IC₅₀: 1 µM (VC2370), 17.83 µM (WspR)
N-phenyl-N'-(4-phenoxy)cyclohexylurea Phenoxy, cyclohexyl Heme-regulated inhibitor (HRI) activation; eIF2α phosphorylation; inhibits cell proliferation Activity correlates with HRI knockdown efficiency
N-(4-chlorophenyl)-N'-cyclohexylurea Chlorophenyl, cyclohexyl Catalyst in stereoselective ring-opening polymerization (ROP) of lactide Used in polymer synthesis

Key Observations:

Structural Determinants of Activity The anilinophenyl group in this compound distinguishes it from analogs like glyburide (sulfonyl group) and N-phenyl-N'-(4-phenoxy)cyclohexylurea (phenoxy group). This substitution likely alters target specificity. For example, glyburide’s sulfonyl group is critical for NLRP3 inflammasome inhibition, while the phenoxy group in HRI activators enhances cell permeability .

N-(4-anilinophenyl)benzamide inhibits DGCs with nanomolar-to-micromolar efficacy, reducing biofilm formation in V. cholerae and P. aeruginosa . In contrast, this compound’s urea linkage (vs. benzamide) may favor interactions with eukaryotic targets like kinases or translation initiation factors.

Industrial Applications Substituted ureas such as N-(4-chlorophenyl)-N'-cyclohexylurea act as catalysts in polymer synthesis, enabling stereoselective ROP of lactide to produce biodegradable plastics . The anilinophenyl variant could exhibit similar catalytic properties, though this remains speculative without direct evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.